9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane
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Overview
Description
9-Benzyl-3-hydrazinyl-9-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-hydrazinyl-9-azabicyclo[331]nonane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but lacks the hydrazinyl group.
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its use in oxidation reactions, this compound has a similar core structure but different functional groups.
Uniqueness
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine |
InChI |
InChI=1S/C15H23N3/c16-17-13-9-14-7-4-8-15(10-13)18(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11,16H2 |
InChI Key |
ZTJVQJPRTRATKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)NN |
Origin of Product |
United States |
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